

SRTCX1003: A Novel SIRT1 Activator for Modulating Inflammatory Responses

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Compound of Interest

Compound Name: SRTCX1003

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Abstract

Chronic inflammation is a critical factor in the pathogenesis of numerous age-related diseases. A key regulator of inflammatory pathways is the transcription factor NF- κ B. Sirtuin 1 (SIRT1), an NAD⁺-dependent protein deacetylase, has been identified as a crucial suppressor of NF- κ B signaling. **SRTCX1003** is a small molecule activator of SIRT1 (STAC) that has demonstrated a significant role in mitigating inflammatory responses. This document provides a comprehensive technical overview of **SRTCX1003**, its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols relevant to its study.

Introduction to SRTCX1003

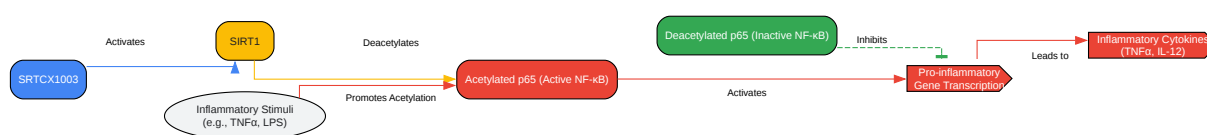
SRTCX1003 is a potent small molecule activator of SIRT1. It belongs to a class of compounds known as STACs, which enhance the enzymatic activity of SIRT1. By activating SIRT1, **SRTCX1003** plays a direct role in the deacetylation of key inflammatory mediators, leading to the suppression of pro-inflammatory signaling pathways.

- Molecular Formula: C₂₃H₂₃N₅O₃S^[1]
- CAS Number: 1203480-93-6^{[1][2]}

Mechanism of Action: The Role of SRTCX1003 in the SIRT1-NF- κ B Pathway

The primary anti-inflammatory mechanism of **SRTCX1003** is through the activation of SIRT1, which in turn inhibits the NF- κ B signaling pathway. NF- κ B is a central transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines. The activity of NF- κ B is regulated by post-translational modifications, with acetylation of its p65 subunit being a key step for its activation.

SIRT1 directly deacetylates the p65 subunit of NF- κ B at lysine 310, a modification that is crucial for NF- κ B's transcriptional activity. By enhancing SIRT1's deacetylase activity, **SRTCX1003** promotes the deacetylation of p65, thereby inhibiting NF- κ B's ability to bind to DNA and activate the transcription of pro-inflammatory genes. This leads to a reduction in the production and secretion of inflammatory cytokines such as TNF α and IL-12.[2]



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Caption: SRTCX1003's anti-inflammatory mechanism of action.

Quantitative Data

The efficacy of **SRTCX1003** has been quantified in both in vitro and in vivo models.

Table 1: In Vitro Activity of SRTCX1003

Parameter	Value	Description
SIRT1 Activation (EC1.5)	0.61 μ M	The concentration of SRTCX1003 required to elicit a 1.5-fold increase in SIRT1 enzymatic activity.[2]
p65 Acetylation Inhibition (IC50)	1.42 μ M	The concentration of SRTCX1003 that inhibits 50% of p65 acetylation in a cellular assay.[2]

Table 2: In Vivo Efficacy of SRTCX1003 in a Mouse Model of LPS-Induced Inflammation

Treatment Group	Dose (mg/kg)	Plasma TNF α (% Reduction vs. LPS)	Plasma IL-12p40 (% Reduction vs. LPS)
SRTCX1003	10	~25%	~20%
SRTCX1003	30	~45%	~40%
SRTCX1003	100	~60%	~55%
Dexamethasone	1	~60%	~60%

Experimental Protocols

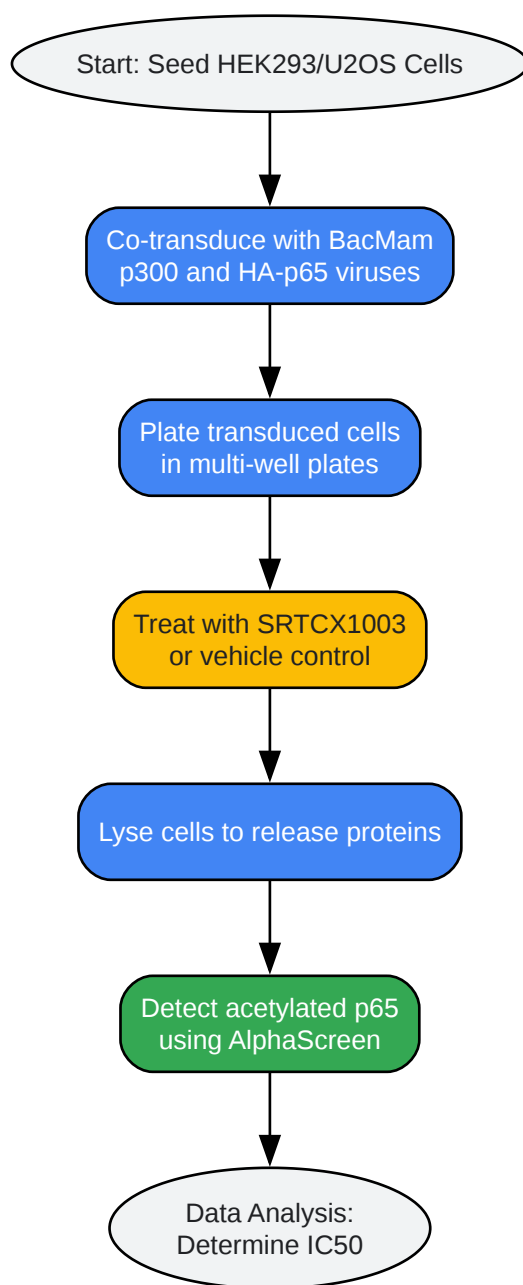
Cellular p65 Acetylation Assay

This assay quantitatively measures the effect of **SRTCX1003** on the acetylation of the p65 subunit of NF- κ B in a cellular context.

Methodology:

- Cell Culture and Transduction:
 - HEK293 or U2OS cells are seeded in appropriate culture vessels.

- Cells are co-transduced with BacMam viruses expressing the p300 histone acetyltransferase (HAT) and an HA-tagged p65 subunit of NF- κ B. This ensures sufficient levels of both the enzyme responsible for p65 acetylation and the substrate.
- Compound Treatment:
 - Transduced cells are plated in multi-well plates.
 - Cells are treated with varying concentrations of **SRTCX1003** or a vehicle control for a specified period.
- Cell Lysis:
 - After treatment, the culture medium is removed, and cells are lysed using a suitable lysis buffer to release cellular proteins.
- Detection of Acetylated p65:
 - The level of acetylated p65 in the cell lysates is determined using an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) format. This assay utilizes donor and acceptor beads that, when in proximity, generate a luminescent signal.
 - Antibodies specific to the HA-tag on p65 and to acetylated lysine 310 of p65 are used to bring the donor and acceptor beads together in the presence of acetylated p65.
 - The luminescent signal is measured using a plate reader, and the data is used to determine the IC₅₀ value of **SRTCX1003** for the inhibition of p65 acetylation.



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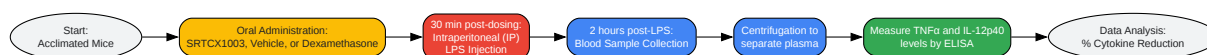
Caption: Workflow for the cellular p65 acetylation assay.

Acute LPS-Induced Inflammation Mouse Model

This in vivo model is used to assess the anti-inflammatory efficacy of **SRTCX1003** in a living organism.

Methodology:

- Animal Acclimation:
 - Male C57BL/6 mice are acclimated for a minimum of one week before the experiment.
- Compound Administration:
 - Mice are orally administered with either **SRTCX1003** at various doses (e.g., 10, 30, 100 mg/kg), a vehicle control, or a positive control such as dexamethasone (e.g., 1 mg/kg).
- Induction of Inflammation:
 - Approximately 30 minutes after compound administration, inflammation is induced by an intraperitoneal (IP) injection of lipopolysaccharide (LPS) from *E. coli*.
- Sample Collection:
 - At a specified time point after LPS challenge (e.g., 2 hours), blood samples are collected from the mice via cardiac puncture into tubes containing an anticoagulant.
 - Plasma is separated by centrifugation.
- Cytokine Analysis:
 - The concentrations of pro-inflammatory cytokines, such as TNF α and IL-12p40, in the plasma samples are measured using specific Enzyme-Linked Immunosorbent Assays (ELISAs).
- Data Analysis:
 - The cytokine levels in the **SRTCX1003**-treated groups are compared to the vehicle-treated LPS group to determine the percentage reduction in cytokine production.



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Caption: Workflow for the acute LPS-induced inflammation mouse model.

Conclusion

SRTCX1003 is a promising small molecule activator of SIRT1 with demonstrated anti-inflammatory properties. Its mechanism of action, centered on the inhibition of the NF- κ B pathway through p65 deacetylation, provides a targeted approach to modulating inflammatory responses. The quantitative data from both in vitro and in vivo studies support its potential as a therapeutic agent for inflammation-driven diseases. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of **SRTCX1003** and similar compounds.

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References

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- 2. SRTCX1003 | SIRT1 activator | Probechem Biochemicals [probechem.com]
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